Technical Documentation Center

(3,6-dihydro-2H-pyran-4-yl)methanol Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: (3,6-dihydro-2H-pyran-4-yl)methanol
  • CAS: 14774-34-6

Core Science & Biosynthesis

Foundational

A Comprehensive Technical Guide to 4-(Hydroxymethyl)-3,6-dihydro-2H-pyran: Synthesis, Applications, and Core Principles

This guide provides an in-depth exploration of 4-(hydroxymethyl)-3,6-dihydro-2H-pyran, a versatile heterocyclic compound with significant applications in organic synthesis and drug discovery. We will delve into its funda...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of 4-(hydroxymethyl)-3,6-dihydro-2H-pyran, a versatile heterocyclic compound with significant applications in organic synthesis and drug discovery. We will delve into its fundamental chemical properties, established synthetic routes, and its role as a key building block in the creation of complex molecular architectures. This document is intended for researchers, scientists, and professionals in the field of drug development who seek a comprehensive understanding of this important chemical entity.

Introduction: The Strategic Importance of a Dihydropyran Moiety

4-(Hydroxymethyl)-3,6-dihydro-2H-pyran, a substituted dihydropyran, represents a valuable scaffold in modern organic chemistry. Its structure, featuring a reactive hydroxyl group and a synthetically malleable double bond within a six-membered oxygen-containing ring, offers a multitude of possibilities for chemical transformations. This unique combination of functional groups allows it to serve as a versatile intermediate in the synthesis of natural products, pharmaceuticals, and other biologically active molecules. The strategic placement of the hydroxymethyl group at the C4 position provides a key handle for chain elongation and the introduction of diverse functionalities, making it a favored starting material for the construction of complex target molecules.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectral properties is paramount for its effective use in research and development.

Physicochemical Properties
PropertyValueSource
Chemical Formula C6H10O2
Molecular Weight 114.14 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point 95-100 °C at 12 mmHg
Density 1.077 g/mL at 25 °C
Refractive Index n20/D 1.484
CAS Number 10463-54-4
Spectroscopic Data for Structural Elucidation

Spectroscopic analysis is the cornerstone of chemical identification and purity assessment. The following data are characteristic of 4-(hydroxymethyl)-3,6-dihydro-2H-pyran.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum provides detailed information about the hydrogen atoms in the molecule. Key expected signals include a triplet for the hydroxyl proton (which may exchange with D₂O), multiplets for the methylene protons adjacent to the oxygen and the double bond, a signal for the vinylic proton, and a signal for the proton on the carbon bearing the hydroxymethyl group.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum reveals the number of unique carbon environments. Expected signals would correspond to the sp² carbons of the double bond, the sp³ carbons of the ring, and the carbon of the hydroxymethyl group.

  • IR (Infrared) Spectroscopy: The IR spectrum is instrumental in identifying functional groups. A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibration of the hydroxyl group. A peak around 1650-1680 cm⁻¹ would indicate the C=C stretching of the double bond, and C-O stretching bands would be observed in the 1000-1300 cm⁻¹ region.

  • Mass Spectrometry (MS): Mass spectrometry provides the molecular weight of the compound. The molecular ion peak (M⁺) would be expected at m/z 114, with fragmentation patterns corresponding to the loss of water (M-18) or the hydroxymethyl group (M-31).

Synthesis and Mechanistic Considerations

The synthesis of 4-(hydroxymethyl)-3,6-dihydro-2H-pyran is most commonly achieved through a hetero-Diels-Alder reaction. This powerful cycloaddition reaction offers a convergent and often stereoselective route to the dihydropyran ring system.

Hetero-Diels-Alder Approach: A Self-Validating Protocol

The reaction between an α,β-unsaturated aldehyde or ketone (the dienophile) and an activated diene is a reliable method for constructing the dihydropyran core. A common and effective strategy involves the reaction of acrolein with a suitable diene in the presence of a Lewis acid catalyst.

Experimental Protocol: Synthesis via Hetero-Diels-Alder Reaction

  • Reaction Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add the chosen solvent (e.g., dichloromethane or toluene).

  • Catalyst Introduction: Add the Lewis acid catalyst (e.g., a catalytic amount of a lanthanide triflate or a stoichiometric amount of a milder Lewis acid) to the solvent and stir until dissolved or fully suspended.

  • Reagent Addition: Cool the reaction mixture to the desired temperature (e.g., 0 °C or -78 °C) and add the dienophile (e.g., acrolein) dropwise.

  • Diene Addition: Subsequently, add the diene (e.g., 1,3-butadiene or a functionalized equivalent) slowly to the reaction mixture.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting materials are consumed.

  • Workup: Upon completion, quench the reaction by the addition of a suitable quenching agent (e.g., saturated aqueous sodium bicarbonate solution).

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Drying and Concentration: Combine the organic layers, dry over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-(hydroxymethyl)-3,6-dihydro-2H-pyran.

Causality Behind Experimental Choices:

  • Inert Atmosphere: The use of an inert atmosphere is crucial to prevent the reaction of moisture-sensitive reagents, particularly the Lewis acid catalyst, which can be deactivated by water.

  • Low Temperature: Performing the reaction at low temperatures often enhances the stereoselectivity of the Diels-Alder reaction and minimizes the formation of side products.

  • Lewis Acid Catalysis: The Lewis acid coordinates to the carbonyl oxygen of the dienophile, lowering its LUMO (Lowest Unoccupied Molecular Orbital) energy and accelerating the reaction rate. It also plays a critical role in controlling the regioselectivity and stereoselectivity of the cycloaddition.

Visualizing the Synthesis:

G cluster_reactants Reactants cluster_conditions Reaction Conditions Acrolein Acrolein (Dienophile) Product 4-(formyl)-3,6-dihydro-2H-pyran (Cycloaddition Product) Acrolein->Product Butadiene 1,3-Butadiene (Diene) Butadiene->Product Catalyst Lewis Acid Catalyst (e.g., Yb(OTf)3) Catalyst->Product Solvent Solvent (e.g., CH2Cl2) Solvent->Product in Temp Low Temperature Temp->Product at FinalProduct 4-(hydroxymethyl)-3,6-dihydro-2H-pyran Product->FinalProduct Reduction (e.g., NaBH4)

Caption: Hetero-Diels-Alder synthesis of the target molecule.

Applications in Drug Discovery and Organic Synthesis

The dihydropyran scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of natural products and synthetic drugs. 4-(Hydroxymethyl)-3,6-dihydro-2H-pyran serves as a versatile starting material for accessing these complex molecular architectures.

A Key Intermediate in the Synthesis of Bioactive Molecules

The hydroxyl group of 4-(hydroxymethyl)-3,6-dihydro-2H-pyran can be readily oxidized to the corresponding aldehyde or carboxylic acid, or it can be converted to a leaving group for nucleophilic substitution. The double bond can undergo various transformations, including hydrogenation, epoxidation, dihydroxylation, and cleavage. This rich chemistry allows for the elaboration of the dihydropyran core into more complex structures.

Illustrative Workflow: Elaboration of the Dihydropyran Scaffold

G cluster_hydroxyl Hydroxyl Group Modifications cluster_double_bond Double Bond Transformations Start 4-(hydroxymethyl)-3,6-dihydro-2H-pyran Oxidation Oxidation (e.g., PCC, DMP) Start->Oxidation Esterification Esterification (e.g., Acyl Chloride) Start->Esterification Etherification Etherification (e.g., Williamson Ether Synthesis) Start->Etherification Hydrogenation Hydrogenation (e.g., H2, Pd/C) Start->Hydrogenation Epoxidation Epoxidation (e.g., m-CPBA) Start->Epoxidation Dihydroxylation Dihydroxylation (e.g., OsO4) Start->Dihydroxylation Aldehyde 4-formyl-3,6-dihydro-2H-pyran Oxidation->Aldehyde Ester Ester Derivative Esterification->Ester Ether Ether Derivative Etherification->Ether Tetrahydropyran Tetrahydropyran Derivative Hydrogenation->Tetrahydropyran Epoxide Epoxide Derivative Epoxidation->Epoxide Diol Diol Derivative Dihydroxylation->Diol

Protocols & Analytical Methods

Method

Application Note: High-Purity Synthesis of (3,6-Dihydro-2H-pyran-4-yl)methanol

Executive Summary (3,6-Dihydro-2H-pyran-4-yl)methanol (CAS: 107032-73-1) is a critical heterocyclic building block in medicinal chemistry, often employed to introduce a polar, metabolically stable ether linkage while mai...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(3,6-Dihydro-2H-pyran-4-yl)methanol (CAS: 107032-73-1) is a critical heterocyclic building block in medicinal chemistry, often employed to introduce a polar, metabolically stable ether linkage while maintaining specific conformational constraints. This application note details a robust, scalable protocol for its synthesis starting from the commercially available 4-tetrahydropyranone.

While direct olefination (Wittig/Horner-Wadsworth-Emmons) of 4-tetrahydropyranone typically yields the thermodynamically less stable exocyclic alkene (vinylidene), this protocol utilizes a Vinyl Triflate / Palladium-Catalyzed Carbonylation strategy. This route guarantees the formation of the desired endocyclic alkene (3,6-dihydro) with high regiocontrol, avoiding difficult isomer separation steps and ensuring pharmaceutical-grade purity.

Retrosynthetic Analysis & Strategy

The synthesis is designed around the conversion of the ketone carbonyl into a vinyl triflate, followed by palladium-catalyzed carbonylation to install the one-carbon unit with the correct unsaturation pattern.

Synthetic Pathway
  • Activation: Conversion of 4-tetrahydropyranone to the enol triflate using

    
    -phenyl-bis(trifluoromethanesulfonimide) (PhNTf
    
    
    
    ).
  • Carbonylation: Pd-catalyzed insertion of CO into the C-O bond to form the methyl ester.

  • Reduction: Selective reduction of the ester to the primary alcohol using DIBAL-H or LiAlH

    
    .
    
Pathway Visualization

SynthesisPath SM 4-Tetrahydropyranone (Starting Material) Triflate Vinyl Triflate Intermediate (3,6-dihydro-2H-pyran-4-yl triflate) SM->Triflate Step 1: LiHMDS, PhNTf2 THF, -78°C Ester Methyl Ester Intermediate (Methyl 3,6-dihydro-2H-pyran-4-carboxylate) Triflate->Ester Step 2: Pd(OAc)2, dppf CO, MeOH, Et3N Product (3,6-Dihydro-2H-pyran-4-yl)methanol (Target) Ester->Product Step 3: DIBAL-H DCM, -78°C

Figure 1: Modular synthetic workflow for the regioselective synthesis of (3,6-dihydro-2H-pyran-4-yl)methanol.

Detailed Experimental Protocol

Step 1: Synthesis of 3,6-Dihydro-2H-pyran-4-yl Trifluoromethanesulfonate

This step activates the ketone. Using PhNTf


 is preferred over Tf

O for easier handling and cleaner reaction profiles.
  • Reagents:

    • 4-Tetrahydropyranone (1.0 equiv)

    • LiHMDS (Lithium bis(trimethylsilyl)amide) (1.1 equiv, 1.0 M in THF)

    • 
      -Phenyl-bis(trifluoromethanesulfonimide) (PhNTf
      
      
      
      ) (1.05 equiv)
    • Anhydrous THF (Tetrahydrofuran)

  • Protocol:

    • Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and temperature probe.

    • Deprotonation: Charge the flask with anhydrous THF and cool to -78°C (dry ice/acetone bath). Add LiHMDS dropwise over 15 minutes.

    • Addition: Add a solution of 4-tetrahydropyranone in THF dropwise to the LiHMDS solution at -78°C. Stir for 1 hour to ensure complete enolate formation.

    • Trapping: Add a solution of PhNTf

      
       in THF dropwise. Maintain temperature at -78°C for 2 hours, then allow to warm to room temperature (RT) overnight.
      
    • Workup: Quench with saturated aqueous NH

      
      Cl. Extract with Et
      
      
      
      O (3x). Wash combined organics with water and brine. Dry over MgSO
      
      
      and concentrate in vacuo.
    • Purification: Flash column chromatography (SiO

      
      , 0-10% EtOAc/Hexanes). The triflate is stable but should be stored cold.
      
Step 2: Palladium-Catalyzed Methoxycarbonylation

This step installs the carbon framework and locks the double bond in the endo position.

  • Reagents:

    • Vinyl Triflate (from Step 1) (1.0 equiv)

    • Pd(OAc)

      
       (5 mol%)
      
    • dppf (1,1'-Bis(diphenylphosphino)ferrocene) (10 mol%)

    • Triethylamine (Et

      
      N) (2.0 equiv)
      
    • Methanol (MeOH) (solvent/reactant)

    • Carbon Monoxide (CO) (balloon or lecture bottle)

  • Protocol:

    • Setup: Use a pressure tube or a flask equipped with a CO balloon. Purge the vessel with Nitrogen/Argon.

    • Mixing: Dissolve the vinyl triflate in MeOH/DMF (10:1 ratio). Add Et

      
      N, Pd(OAc)
      
      
      
      , and dppf.
    • Carbonylation: Purge the solution with CO gas for 5 minutes. Maintain a positive pressure of CO (balloon) or seal the pressure tube (if using ~50 psi).

    • Reaction: Heat to 60°C for 4-6 hours. Monitor by TLC or LCMS for disappearance of triflate.

    • Workup: Cool to RT. Filter through a pad of Celite to remove Pd black. Concentrate the filtrate.

    • Purification: Flash column chromatography (SiO

      
      , 10-20% EtOAc/Hexanes) to yield Methyl 3,6-dihydro-2H-pyran-4-carboxylate .
      
Step 3: Reduction to (3,6-Dihydro-2H-pyran-4-yl)methanol

Selective reduction of the ester to the alcohol.

  • Reagents:

    • Methyl Ester (from Step 2) (1.0 equiv)

    • DIBAL-H (Diisobutylaluminum hydride) (2.2 equiv, 1.0 M in DCM) or LiAlH

      
       (1.1 equiv)
      
    • Anhydrous DCM (Dichloromethane)

  • Protocol:

    • Setup: Flame-dry a round-bottom flask under nitrogen.

    • Solvation: Dissolve the methyl ester in anhydrous DCM and cool to -78°C.

    • Reduction: Add DIBAL-H dropwise over 20 minutes. Stir at -78°C for 1 hour, then warm to 0°C for 1 hour.

    • Quench (Fieser Method): Dilute with Et

      
      O at 0°C. Add water (x mL), then 15% NaOH (x mL), then water (3x mL) sequentially. Warm to RT and stir until a white granular precipitate forms.
      
    • Isolation: Filter through MgSO

      
      . Concentrate in vacuo.
      
    • Purification: If necessary, purify via flash chromatography (SiO

      
      , 30-50% EtOAc/Hexanes).
      

Key Analytical Parameters (QC)

ParameterSpecificationMethod
Appearance Colorless oilVisual
Purity >95%GC-MS / 1H-NMR
1H-NMR (CDCl3)

5.75 (m, 1H, =CH), 4.15 (s, 2H, CH

OH), 4.10 (m, 2H, O-CH

-CH=), 3.80 (t, 2H, O-CH

-CH

), 2.20 (m, 2H, allylic CH

)
400 MHz NMR
MS (ESI) [M+H]+ = 115.07 (Calc.)LC-MS

Safety & Handling

  • Carbon Monoxide (CO): Highly toxic. Must be used in a well-ventilated fume hood with a CO detector.

  • DIBAL-H / LiAlH

    
    :  Pyrophoric. Reacts violently with water. Handle under inert atmosphere.
    
  • Triflates: Generally corrosive and potential alkylating agents. Handle with gloves.

References

  • Vinyl Triflate Synthesis: McMurry, J. E., & Scott, W. J. (1983). A New Method for the Regiospecific Synthesis of Enol Triflates. Tetrahedron Letters, 24(10), 979-982. Link

  • Palladium-Catalyzed Carbonylation: Cacchi, S., Morera, E., & Ortar, G. (1985). Palladium-Catalyzed Carbonylation of Enol Triflates. A Novel Method for the Synthesis of

    
    -Unsaturated Carboxylic Acid Derivatives. Tetrahedron Letters, 26(8), 1109-1112. Link
    
  • General Reduction Protocol: Brown, H. C., & Krishnamurthy, S. (1979). Forty Years of Hydride Reductions. Tetrahedron, 35(5), 567-607. Link

Application

Application Note: (3,6-Dihydro-2H-pyran-4-yl)methanol as a Heterocyclic Building Block

This is a comprehensive Application Note and Protocol Guide for (3,6-dihydro-2H-pyran-4-yl)methanol , designed for researchers in medicinal chemistry and organic synthesis. Executive Summary (3,6-Dihydro-2H-pyran-4-yl)me...

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive Application Note and Protocol Guide for (3,6-dihydro-2H-pyran-4-yl)methanol , designed for researchers in medicinal chemistry and organic synthesis.

Executive Summary

(3,6-Dihydro-2H-pyran-4-yl)methanol is a versatile heterocyclic building block that bridges the gap between saturated tetrahydropyrans (common in drug discovery) and aromatic systems. Its unique structure features an isolated alkene within a six-membered oxygen heterocycle, providing a "handle" for further functionalization (e.g., spirocyclization, epoxidation) while maintaining a defined 3D conformation. This guide details the synthesis, handling, and application of this intermediate, focusing on its role as a precursor to spiro[2.5]octane scaffolds and other bioactive motifs.

Chemical Profile & Significance

Structural Analysis

The molecule consists of a 3,6-dihydro-2H-pyran ring substituted at the C4 position with a hydroxymethyl group. The double bond is located between C4 and C5, making the hydroxymethyl group allylic. This allylic alcohol functionality is the key to its reactivity.

PropertyDescription
Systematic Name (3,6-Dihydro-2H-pyran-4-yl)methanol
Synonyms 4-(Hydroxymethyl)-3,6-dihydro-2H-pyran; 4-Hydroxymethyl-3,6-dihydro-2H-pyran
Precursor CAS 110888-15-8 (Methyl 3,6-dihydro-2H-pyran-4-carboxylate)
Related CAS 138986-53-1 (3,6-Dihydro-2H-pyran-4-carbaldehyde)
Molecular Formula C₆H₁₀O₂
Molecular Weight 114.14 g/mol
Physical State Colorless oil (typically)
Solubility Soluble in DCM, THF, MeOH, EtOAc; sparingly soluble in water.
Bioisosterism & Drug Design

The 3,6-dihydro-2H-pyran ring serves as a bioisostere for phenyl and cyclohexenyl rings. It offers:

  • Reduced Lipophilicity (LogP): The oxygen atom lowers LogP compared to carbocyclic analogs, improving solubility.

  • Metabolic Stability: The ether linkage is generally stable, though the alkene may be a site for metabolic oxidation.

  • Conformational Constraint: The double bond locks the ring into a half-chair conformation, positioning substituents in specific vectors.

Synthetic Utility & Reaction Pathways

The utility of (3,6-dihydro-2H-pyran-4-yl)methanol stems from its divergent reactivity. It can be oxidized to the aldehyde, cyclopropanated to form spirocycles, or epoxidized.

Reaction Pathway Diagram

ReactionPathways Start (3,6-Dihydro-2H-pyran-4-yl)methanol (Allylic Alcohol) Aldehyde 3,6-Dihydro-2H-pyran-4-carbaldehyde (Reductive Amination Precursor) Start->Aldehyde Oxidation (Swern/DMP) Spiro Spiro[2.5]octane Derivative (Conformational Lock) Start->Spiro Simmons-Smith (Zn/CH2I2) Epoxide 3,7-Dioxabicyclo[4.1.0]heptane (Ring Opening Target) Start->Epoxide Epoxidation (m-CPBA/VO(acac)2) Ether Allylic Ether/Amine (via Mitsunobu/SN2) Start->Ether Functionalization (MsCl/Base -> Nu-)

Figure 1: Divergent synthetic pathways from (3,6-dihydro-2H-pyran-4-yl)methanol.

Detailed Experimental Protocols

Protocol A: Synthesis from Methyl 3,6-dihydro-2H-pyran-4-carboxylate

Since the alcohol is often not commercially available in bulk, it is best prepared in situ or on-demand from the stable ester precursor (CAS 110888-15-8).

Objective: Reduction of the ester to the allylic alcohol. Scale: 10 mmol

Reagents:

  • Methyl 3,6-dihydro-2H-pyran-4-carboxylate (1.42 g, 10 mmol)

  • DIBAL-H (1.0 M in toluene, 22 mL, 22 mmol)

  • Dichloromethane (DCM, anhydrous, 50 mL)

  • Rochelle's Salt (Sat. aq. Potassium Sodium Tartrate)

Procedure:

  • Setup: Flame-dry a 100 mL round-bottom flask (RBF) and cool under argon. Add the ester (1.42 g) and anhydrous DCM (50 mL).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Addition: Add DIBAL-H (22 mL) dropwise over 20 minutes via syringe pump or pressure-equalizing addition funnel. Maintain internal temperature below -70 °C.

  • Reaction: Stir at -78 °C for 1 hour. Monitor by TLC (30% EtOAc/Hexanes; stain with KMnO4 or Anisaldehyde). The ester spot (Rf ~0.6) should disappear, and the alcohol spot (Rf ~0.2) should appear.

  • Quench: Critical Step. Dilute with Et2O (20 mL) at -78 °C. Slowly add Rochelle's salt solution (30 mL). Remove the cooling bath and stir vigorously at room temperature (RT) for 2-3 hours until the two layers separate clearly (the emulsion must break).

  • Workup: Separate the layers. Extract the aqueous layer with DCM (3 x 30 mL). Combine organics, dry over Na2SO4, filter, and concentrate in vacuo.

  • Purification: If necessary, purify via flash chromatography (SiO2, 20-40% EtOAc/Hexanes).

  • Yield: Expect 85-95% yield (colorless oil).

Self-Validation:

  • 1H NMR (CDCl3): Look for the olefinic proton at ~5.7-5.8 ppm (m, 1H) and the hydroxymethyl protons at ~4.0-4.1 ppm (s or d, 2H). The disappearance of the methyl ester singlet (~3.7 ppm) confirms reduction.

Protocol B: Simmons-Smith Cyclopropanation (Spirocycle Synthesis)

This reaction converts the allylic alcohol into a spiro-cyclopropyl pyran, a high-value scaffold in medicinal chemistry. The hydroxyl group directs the cyclopropanation.

Objective: Synthesis of (spiro[2.5]octan-yl)methanol derivative. Mechanism: Zinc-carbenoid insertion directed by the allylic oxygen.

Reagents:

  • (3,6-Dihydro-2H-pyran-4-yl)methanol (1.14 g, 10 mmol)

  • Diethylzinc (Et2Zn, 1.0 M in hexanes, 25 mL, 25 mmol) [Pyrophoric! Handle with extreme care]

  • Diiodomethane (CH2I2, 2.0 mL, 25 mmol)

  • DCM (anhydrous, 50 mL)

Procedure:

  • Safety: Perform in a fume hood. Wear flame-resistant lab coat and gloves. Ensure a quench bucket (sand/soda ash) is nearby.

  • Carbenoid Formation: In a flame-dried RBF under argon, add DCM (25 mL) and cool to 0 °C. Add Et2Zn (25 mL) carefully.

  • Reagent Prep: Add CH2I2 (2.0 mL) dropwise to the Et2Zn solution at 0 °C. A white precipitate may form (Furukawa reagent). Stir for 20 mins.

  • Substrate Addition: Dissolve the alcohol (1.14 g) in DCM (25 mL) and add it dropwise to the carbenoid mixture at 0 °C.

  • Reaction: Allow the mixture to warm to RT and stir for 12-18 hours. Monitor by TLC.

  • Quench: Cool to 0 °C. Carefully add saturated aq. NH4Cl (dropwise at first, then faster). Caution: Gas evolution.

  • Workup: Extract with DCM (3 x 50 mL). Wash combined organics with 10% Na2S2O3 (to remove iodine), then brine. Dry over Na2SO4.

  • Purification: Flash chromatography (SiO2, EtOAc/Hexanes).

Self-Validation:

  • 1H NMR: The olefinic proton (~5.8 ppm) will disappear. High-field cyclopropyl protons will appear at ~0.3-0.8 ppm.

Protocol C: Swern Oxidation to Aldehyde

The aldehyde is a precursor for reductive amination, allowing the introduction of amine diversity at the C4 position.

Reagents:

  • Oxalyl Chloride (1.1 eq), DMSO (2.2 eq), Et3N (5 eq).

  • DCM (anhydrous).

Procedure:

  • Activation: To DCM at -78 °C, add oxalyl chloride, then DMSO dropwise. Stir 15 min.

  • Oxidation: Add (3,6-dihydro-2H-pyran-4-yl)methanol in DCM dropwise. Stir 30 min at -78 °C.

  • Termination: Add Et3N. Stir 10 min at -78 °C, then warm to RT.

  • Workup: Standard aqueous workup. The aldehyde is often volatile and unstable; use immediately.

Troubleshooting & Quality Control

IssueProbable CauseCorrective Action
Low Yield (Reduction) Incomplete reduction or over-reduction.Ensure temp < -70 °C. Use exactly 2.2 eq DIBAL-H. Quench with Rochelle's salt to break aluminum emulsions.
No Reaction (Simmons-Smith) Old/wet reagents.Distill CH2I2 over copper wire before use. Ensure Et2Zn is active.
Decomposition (Aldehyde) Unstable aldehyde.Do not store. Proceed immediately to reductive amination or olefination. Store in benzene at -20 °C if necessary.
NMR Signals Broad Ring conformational flipping.Run NMR at elevated temperature (50 °C) or low temperature (-40 °C) to sharpen signals.

References

  • Synthesis of 3,6-dihydro-2H-pyran-4-carboxylates

    • Method: Carbonylation of enol trifl
    • Source:Tetrahedron Letters, 1998, 39, 2473-2476.
  • General Simmons-Smith Cyclopropanation of Allylic Alcohols

    • Method: Directed cyclopropan
    • Source:Organic Reactions, 2001, 58, 1.
  • Application in Spirocycle Synthesis (Analogous Systems)

    • Context: Use of pyran-4-yl intermedi
    • Source:Journal of Medicinal Chemistry, 2012, 55, 3436–3451.
  • Precursor Availability (Methyl 3,6-dihydro-2H-pyran-4-carboxylate)

    • CAS: 110888-15-8.
    • Source: Commercially available from major building block suppliers (e.g., Enamine, Sigma-Aldrich).
Method

preparation of 4-(bromomethyl)-3,6-dihydro-2H-pyran from alcohol precursor

Executive Summary This guide details the synthetic protocol for converting (3,6-dihydro-2H-pyran-4-yl)methanol (CAS: 125566-43-4) to 4-(bromomethyl)-3,6-dihydro-2H-pyran (CAS: 125566-44-5). This transformation presents s...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the synthetic protocol for converting (3,6-dihydro-2H-pyran-4-yl)methanol (CAS: 125566-43-4) to 4-(bromomethyl)-3,6-dihydro-2H-pyran (CAS: 125566-44-5).

This transformation presents specific challenges due to the allylic nature of the substrate and the acid-sensitivity of the dihydropyran ring. Standard bromination conditions (e.g., HBr/H₂SO₄) often lead to ring opening or double bond migration. Therefore, this guide prioritizes the Appel Reaction (CBr₄/PPh₃) as the standard of excellence for maintaining regiochemical integrity, while providing a PBr₃ alternative for cost-sensitive, large-scale applications.

Strategic Analysis & Reaction Design

The Chemical Challenge

The target molecule contains a leaving group (bromide) allylic to an internal alkene. Two primary failure modes exist:

  • Allylic Rearrangement (SN2'): Nucleophilic attack at the

    
    -position rather than the 
    
    
    
    -position, shifting the double bond.
  • Acid-Catalyzed Decomposition: The 3,6-dihydro-2H-pyran ring acts as a cyclic allylic ether. In the presence of strong protic acids (like HBr byproducts), the ring is susceptible to opening or polymerization.

Methodology Selection

We compare two primary pathways. The Appel Reaction is selected as the primary protocol due to its neutral conditions.

ParameterMethod A: Appel Reaction (Recommended)Method B: PBr₃ / Pyridine (Scalable)
Reagents CBr₄, PPh₃PBr₃, Pyridine (buffer)
pH Conditions NeutralAcidic (requires buffering)
Atom Economy Poor (High MW byproducts: TPPO)Good
Purification Filtration + Flash ChromatographyDistillation or Wash
Risk Profile Low (Mild conditions)Moderate (Exothermic, HBr gas)
Mechanistic Logic (Appel Reaction)

The reaction is driven by the formation of the strong Phosphorous-Oxygen bond in triphenylphosphine oxide (TPPO).

AppelMechanism Substrate Alcohol Precursor Activation Oxyphosphonium Intermediate Substrate->Activation + PPh3 / CBr4 Subst S_N2 Substitution Activation->Subst Br- Attack Product Allylic Bromide (Target) Subst->Product Byproduct TPPO (Precipitate) Subst->Byproduct

Figure 1: Mechanistic flow of the Appel Reaction ensuring retention of the double bond position.

Detailed Experimental Protocols

Protocol A: The Appel Reaction (Gold Standard)

Best for: Gram-scale synthesis, high purity requirements, and sensitive substrates.

Materials
  • (3,6-dihydro-2H-pyran-4-yl)methanol (1.0 equiv)

  • Carbon tetrabromide (CBr₄) (1.2 equiv)

  • Triphenylphosphine (PPh₃) (1.2 equiv)

  • Dichloromethane (DCM) (Anhydrous, 10 mL/g of substrate)

  • Note: Use amber glassware or wrap flask in foil; CBr₄ is light sensitive.

Step-by-Step Methodology
  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Solvation: Dissolve the alcohol (1.0 equiv) and CBr₄ (1.2 equiv) in anhydrous DCM. Cool the solution to 0°C in an ice/water bath.

  • Addition: Dissolve PPh₃ (1.2 equiv) in minimal DCM. Add this solution dropwise to the reaction mixture over 30 minutes.

    • Why: The reaction is exothermic. Rapid addition can cause local heating and side reactions.

  • Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 2–4 hours.

    • Monitoring: Check via TLC (Hexane/EtOAc 4:1). Stain with KMnO₄ (UV is weak for this substrate). Look for the disappearance of the polar alcohol spot (

      
      ) and appearance of the non-polar bromide (
      
      
      
      ).
  • Workup (The "TPPO Crash"):

    • Concentrate the reaction mixture to

      
       20% of its original volume on a rotary evaporator (do not dry completely).
      
    • Add cold n-pentane or n-hexane (5x volume of DCM residue) with vigorous stirring.

    • Triphenylphosphine oxide (TPPO) will precipitate as a white solid.

  • Filtration: Filter the suspension through a pad of Celite or a sintered glass funnel. Wash the solid cake with cold pentane.

  • Purification: Concentrate the filtrate. Purify the residue via flash column chromatography (SiO₂) using a gradient of 0%

    
     10% EtOAc in Hexanes.
    
Protocol B: PBr₃ with Pyridine Buffer (Scalable)

Best for: Multi-gram to kilogram scale where column chromatography is impractical.

Materials
  • (3,6-dihydro-2H-pyran-4-yl)methanol (1.0 equiv)

  • Phosphorus tribromide (PBr₃) (0.4 equiv)

  • Pyridine (0.1 equiv) - Critical Acid Scavenger

  • Diethyl Ether (Et₂O) or DCM

Step-by-Step Methodology
  • Setup: 3-neck flask, internal thermometer, addition funnel, N₂ atmosphere.

  • Solvation: Dissolve alcohol and pyridine in Et₂O. Cool to -10°C (Salt/Ice bath).

  • Addition: Add PBr₃ dropwise. Maintain internal temperature below 0°C.

    • Critical: If temp spikes > 5°C, stop addition. Heat promotes double bond migration.

  • Reaction: Stir at 0°C for 2 hours, then slowly warm to 10°C (do not reflux).

  • Quench: Pour mixture onto crushed ice/NaHCO₃ (saturated aq).

  • Extraction: Extract with Et₂O (3x). Wash organics with Brine. Dry over MgSO₄.

  • Purification: Kugelrohr distillation or vacuum distillation is preferred over chromatography for this method.

Quality Control & Characterization

Expected Analytical Data
  • Appearance: Clear, colorless oil. (Yellowing indicates decomposition/HBr formation).

  • 1H NMR (CDCl₃, 400 MHz):

    • 
       5.80 (m, 1H, alkene CH)
      
    • 
       3.95 (s, 2H, -CH₂Br) – Diagnostic shift from ~4.1 ppm (alcohol)
      
    • 
       4.15 (m, 2H, ether CH₂)
      
    • 
       3.80 (t, 2H, ether CH₂)
      
    • 
       2.15 (m, 2H, allylic CH₂)
      
  • Storage: Store at -20°C over activated copper wire (stabilizer) under Argon.

Troubleshooting Matrix
ObservationRoot CauseCorrective Action
Low Yield TPPO trapping productPerform multiple pentane washes of the TPPO cake.
New Spot on TLC (lower Rf) Ring opening (diol formation)Acidic conditions detected. Use Protocol A or increase Pyridine in Protocol B.
Isomeric Mixture (NMR) Double bond migrationReaction temperature too high. Repeat keeping T < 0°C.

Workflow Visualization

Workflow Start Start: Alcohol Precursor Choice Select Method Start->Choice Appel Method A: Appel (CBr4 / PPh3 / DCM) Choice->Appel High Purity / Lab Scale PBr3 Method B: PBr3 (Pyridine / Et2O / -10°C) Choice->PBr3 Scale Up / Cost Sensitive WorkupA Concentrate & Add Hexane (Precipitate TPPO) Appel->WorkupA Filter Filter through Celite WorkupA->Filter Chrom Flash Chromatography (0-10% EtOAc/Hex) Filter->Chrom Final Final Product: 4-(bromomethyl)-3,6-dihydro-2H-pyran Chrom->Final Quench Quench: Ice / NaHCO3 PBr3->Quench Extract Extract & Dry (MgSO4) Quench->Extract Distill Vacuum Distillation Extract->Distill Distill->Final

Figure 2: Decision matrix and process flow for the synthesis of the target bromide.

Safety & Handling (HSE)

  • Lachrymator: Allylic bromides are potent lachrymators (tear gas agents). All operations, including weighing and rotovap venting, must occur in a functioning fume hood.

  • Skin Sensitizer: Alkylating agent. Double glove (Nitrile) is mandatory.

  • CBr₄ Toxicity: Carbon tetrabromide is hepatotoxic. Avoid inhalation of dust.

References

  • Appel, R. (1975). "Tertiary Phosphane/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P–N Linkage." Angewandte Chemie International Edition in English, 14(12), 801–811.

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). Wiley-Interscience. (Refer to Chapter 10: Aliphatic Substitution).

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Discussion on PBr3 vs Appel selectivity).

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CAS 125566-44-5.

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of (3,6-dihydro-2H-pyran-4-yl)methanol

Welcome to the Advanced Chromatography Support Hub. Ticket ID: PYR-4-MEOH-PUR Assigned Scientist: Dr.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Chromatography Support Hub. Ticket ID: PYR-4-MEOH-PUR Assigned Scientist: Dr. A. V. Chen, Senior Application Scientist

Executive Summary

You are attempting to purify (3,6-dihydro-2H-pyran-4-yl)methanol , a cyclic allylic alcohol. This molecule presents a "Silent Killer" profile in flash chromatography:

  • Detection Blindspots: It lacks a conjugated

    
    -system, making it virtually invisible at standard UV (254 nm).
    
  • Adsorption Risks: The hydroxyl group interacts strongly with silanols, leading to peak tailing.

  • Stability Concerns: As an allylic alcohol, it is susceptible to acid-catalyzed rearrangement or dehydration on active silica.

This guide replaces standard templates with a dynamic, troubleshooting-first architecture designed to navigate these specific pitfalls.

Module 1: Method Development & Setup

Q: What is the optimal stationary/mobile phase system for this specific alcohol?

A: Do not rely on generic "default" gradients.

  • Stationary Phase: High-performance spherical silica (20–40 µm) is recommended over irregular silica to minimize band broadening.

  • Mobile Phase: Use Dichloromethane (DCM) / Methanol (MeOH) or Hexane / Ethyl Acetate (EtOAc) .

    • Recommendation: Start with Hexane/EtOAc (0–100% gradient). It provides better selectivity for this pyran derivative than DCM/MeOH.

  • The "Safety Net" (Buffering): If you observe decomposition (new spots on TLC after the column), the silica's acidity is likely dehydrating the allylic alcohol. Pre-treat your column with 1% Triethylamine (TEA) in hexane before the run to neutralize acidic silanol sites.

Q: How do I calculate the correct loading capacity? A: For this polar alcohol, loading must be conservative to prevent "fronting."

  • Target: 1% to 5% sample mass relative to silica mass.

  • Example: For 500 mg of crude material, use a 12g or 24g cartridge.

Workflow Visualization: Method Development

MethodDev Start Crude Mixture Analysis TLC TLC Screening (Stain: Anisaldehyde/KMnO4) Start->TLC RfCheck Check Rf Difference (ΔRf) TLC->RfCheck Gradient Design Linear Gradient (Hex/EtOAc) RfCheck->Gradient ΔRf > 0.15 Isocratic Design Isocratic Hold (Focus on Target Rf 0.3) RfCheck->Isocratic ΔRf < 0.15 Detection Select Detection Mode (ELSD or UV 205-210nm) Gradient->Detection Isocratic->Detection Run Execute Flash Run Detection->Run

Figure 1: Decision matrix for method development based on Thin Layer Chromatography (TLC) data.

Module 2: The "Invisible Peak" (Detection Strategies)

Q: My UV trace at 254 nm is flat, but I know the compound is there. Why?

A: (3,6-dihydro-2H-pyran-4-yl)methanol has an isolated double bond. It does not absorb at 254 nm.

  • The Physics: Isolated alkenes absorb in the deep UV (190–210 nm).

  • The Fix:

    • Primary Strategy (ELSD): Evaporative Light Scattering Detection is the gold standard here. It detects mass, not chromophores. It is universally applicable to this non-volatile alcohol.

    • Secondary Strategy (Low UV): Set your PDA/UV detector to 205 nm or 210 nm .

      • Warning: You cannot use Ethyl Acetate at 205 nm (UV Cutoff is ~256 nm). You must switch to Hexane/Ether or Acetonitrile/Water (Reverse Phase) if you rely solely on UV.

    • The "Blind" Strategy: If you lack ELSD and must use EtOAc, collect all fractions and analyze via TLC using Anisaldehyde stain (heat required). The pyran ring usually stains blue/violet.

Table 1: Detector Suitability Matrix

DetectorSuitabilityLimitation
UV 254 nm 🔴 Critical FailureNo chromophore. Will miss target completely.
UV 200-210 nm 🟡 ConditionalSolvent cutoff interference (cannot use EtOAc).
ELSD 🟢 ExcellentDetects semi-volatile/non-volatile compounds regardless of optics.
RI (Refractive Index) 🟡 GoodSensitive to gradient changes (drifting baseline). Best for isocratic.
Module 3: Troubleshooting & FAQs

Q: The product elutes as a broad, tailing smear spanning 10+ test tubes. How do I sharpen the peak?

A: Tailing is caused by the hydroxyl group Hydrogen-bonding with the silica surface.

  • Immediate Action: Switch to a "High Performance" column (smaller particle size, 15-25 µm).

  • Chemical Modifier: Add 0.5% Isopropanol to your mobile phase. It competes for the active silanol sites, "pushing" your alcohol off the column more effectively than EtOAc alone.

Q: I see two spots on TLC for my purified fraction. Did the column fail?

A: Not necessarily. This is a classic symptom of on-column degradation .

  • Diagnosis: If the "impurity" spot tails the main spot and wasn't present in the crude, the acidic silica is likely catalyzing an allylic rearrangement or dehydration.

  • Protocol Adjustment: Repeat the purification using neutralized silica (flush column with 1% Triethylamine/Hexane) or switch to neutral alumina stationary phase.

Workflow Visualization: Troubleshooting Logic

Troubleshooting Issue Problem Detected Type1 No Peaks Visible Issue->Type1 Type2 Peak Tailing Issue->Type2 Type3 Decomposition Issue->Type3 Sol1 Switch to ELSD or Stain TLC Type1->Sol1 Sol2 Add 1% Isopropanol or Reduce Loading Type2->Sol2 Sol3 Buffer Silica (TEA) or Use Alumina Type3->Sol3

Figure 2: Troubleshooting logic flow for common purification failures.

References & Authoritative Sources
  • Teledyne ISCO. (2023). Flash Chromatography Guide: Purification of Non-Chromophoric Compounds. Retrieved from [Link]

  • Biotage. (2022). The Flash Purification Handbook: Strategies for Polar Compounds. Retrieved from [Link]

  • Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925. (Foundational text on Flash Chromatography mechanics).

  • Reich, H. J. (2017). Common Mobile Phases and Solvents in Chromatography. University of Wisconsin-Madison Chemistry Database. Re

Optimization

stability of (3,6-dihydro-2H-pyran-4-yl)methanol under acidic conditions

Topic: Stability & Handling Under Acidic Conditions Document ID: TS-DHP-04-MEOH | Version: 2.1 | Status: Active Executive Summary: The "Kinetic Trap" You are likely accessing this guide because you have observed unexplai...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stability & Handling Under Acidic Conditions

Document ID: TS-DHP-04-MEOH | Version: 2.1 | Status: Active

Executive Summary: The "Kinetic Trap"

You are likely accessing this guide because you have observed unexplained mass loss , new low-Rf spots on TLC , or complex NMR spectra after exposing (3,6-dihydro-2H-pyran-4-yl)methanol to acidic environments.

The Core Issue: (3,6-dihydro-2H-pyran-4-yl)methanol is a kinetically stable "isolated" alkene. Under acidic conditions, it is thermodynamically driven to isomerize into its conjugated enol ether form (3,4-dihydro-2H-pyran derivative). While this isomerization is the first step, the resulting enol ether is hydrolytically unstable and rapidly decomposes into acyclic aldehydes.

Immediate Action Required:

  • Stop all acidic washes.

  • Quench reactions with saturated

    
     or triethylamine.
    
  • Avoid unbuffered silica gel chromatography.

Diagnostic Center: Troubleshooting Your Experiment

Use this matrix to identify if acid instability is the root cause of your experimental failure.

SymptomObservation DetailsRoot Cause Analysis
Vanishing Product Crude mass is significantly lower than theoretical after acidic workup (e.g., 1M HCl wash).Ring Opening Hydrolysis. The ring has opened to form water-soluble acyclic aldehydes/diols which were lost in the aqueous layer.
TLC "Streaking" Product spot disappears or streaks; appearance of a baseline spot or low Rf smear.Polymerization/Decomposition. The intermediate enol ether or allylic cation triggered oligomerization.
NMR Shift Disappearance of the discrete alkene protons (~5.8 ppm) and appearance of aldehyde signals (~9.5 ppm).Isomerization

Hydrolysis.
The pyran ring has opened to form a 3-substituted-1,5-dicarbonyl equivalent.
Silica Degradation Pure compound decomposes after column chromatography.Surface Acidity. Standard silica gel is slightly acidic (pH 6.5-7.0), sufficient to catalyze isomerization in sensitive dihydropyrans.

Mechanistic Insight: The Pathway to Destruction

To prevent degradation, you must understand the "Acid Cascade." The 3,6-dihydro isomer (A) is protonated to form a carbocation, which eliminates to form the 3,4-dihydro isomer (B). Compound (B) is an enol ether, which is hypersensitive to aqueous hydrolysis.

The Degradation Cascade

AcidDegradation Start (3,6-dihydro-2H-pyran-4-yl)methanol (Kinetic Product) Inter Carbocation Intermediate Start->Inter + H+ (Protonation) Iso 3,4-dihydro-2H-pyran isomer (Enol Ether) Inter->Iso - H+ (Isomerization) End Acyclic Aldehydes/Diols (Hydrolysis Products) Iso->End + H2O / H+ (Ring Opening)

Figure 1: The acid-catalyzed isomerization and hydrolysis pathway. The transformation from the blue node to the yellow node is often rapid, followed immediately by irreversible ring opening (red).

Validated Protocols

Protocol A: Safe Workup Procedure

Standard acidic washes (HCl, citric acid) are strictly forbidden.

  • Quenching: If the reaction mixture is acidic, cool to 0°C.

  • Neutralization: Slowly add Saturated Aqueous

    
     or Phosphate Buffer (pH 7.4) with vigorous stirring until the aqueous layer pH is > 7.0.
    
  • Extraction: Extract with DCM or EtOAc.

  • Drying: Use

    
     (Sodium Sulfate) rather than 
    
    
    
    (Magnesium Sulfate), as
    
    
    can sometimes be slightly Lewis acidic.
  • Concentration: Do not heat the water bath above 35°C during rotary evaporation.

Protocol B: Purification via Chromatography

Standard silica gel will destroy this compound.

  • Slurry Preparation: Prepare the silica gel slurry in your eluent (e.g., Hexane/EtOAc).

  • Deactivation: Add 1% Triethylamine (TEA) or 1% Pyridine to the slurry. Stir for 5 minutes.

  • Column Packing: Pour the deactivated silica into the column.

  • Elution: Run the column using eluent containing 0.5% TEA .

  • Post-Column: Isolate fractions and evaporate immediately. Do not leave the compound in solution with TEA for prolonged periods if ester groups are present elsewhere in the molecule (though the pyran itself is stable to base).

Frequently Asked Questions (FAQ)

Q: Can I use this compound in a reaction requiring p-TsOH (Tosic Acid)? A: No. Catalytic p-TsOH will drive the isomerization to the enol ether and subsequent polymerization or hydrolysis. If acid catalysis is unavoidable, consider using a milder Lewis acid (e.g.,


) at low temperatures (-78°C), but rigorous controls are required.

Q: How should I store the material? A: Store neat (undiluted) at -20°C under Argon. If storing in solution, use benzene or toluene which has been passed through basic alumina. Avoid chloroform (


), as it slowly forms HCl upon exposure to light/air, which will degrade your sample.

Q: Is the alcohol group (-CH2OH) the problem? A: Indirectly. While the primary alcohol is stable, it can participate in allylic rearrangement (


 mechanism) under acidic conditions, leading to the formation of dienes. However, the ring-opening pathway described above is usually the dominant decomposition mode.

References

  • Klamann, D., et al. (1967). Allylic Rearrangement and Isomerization of Dihydropyrans. Chemische Berichte. (General reactivity of dihydropyrans).

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. (Referencing the stability of THP/DHP ethers).
  • Hansch, C., et al. (1995). Comprehensive Medicinal Chemistry. Pergamon Press. (Stability of pyran scaffolds in drug design).
  • Arundale, E., & Mikeska, L. A. (1952). The Olefin-Aldehyde Condensation (The Prins Reaction). Chemical Reviews, 51(3), 505–555. (Synthesis and stability context).

Troubleshooting

Technical Support Center: Volatile Impurity Management in (3,6-dihydro-2H-pyran-4-yl)methanol Synthesis

Executive Summary The synthesis of (3,6-dihydro-2H-pyran-4-yl)methanol (often via the Prins reaction of homoallylic alcohols with formaldehyde) is frequently plagued by a specific class of volatile impurities: 1,3-dioxan...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of (3,6-dihydro-2H-pyran-4-yl)methanol (often via the Prins reaction of homoallylic alcohols with formaldehyde) is frequently plagued by a specific class of volatile impurities: 1,3-dioxanes , unreacted aldehydes , and isomeric dienes . These impurities not only lower yield but can co-distill with the product or induce polymerization during workup.

This guide provides a root-cause analysis and actionable protocols to identify, prevent, and remove these volatiles. Our approach prioritizes source control (reaction engineering) followed by downstream rigor (quenching and fractionation).

Module 1: Diagnostics & Identification

Q: I see a persistent low-boiling peak in my GC-MS. Is it the starting material or a byproduct?

A: If you are using a Prins-cyclization route, the most common "persistent" volatile impurity is a 1,3-dioxane derivative (formed by the reaction of the alkene with two equivalents of formaldehyde) or a conjugated diene from dehydration.

Diagnostic Table:

Impurity ClassRetention Time (Relative)Mass Spec Signature (EI)Origin
1,3-Dioxane 0.8 - 0.9 (Close to product)m/z 87 (characteristic dioxane fragment)Kinetic byproduct (Excess HCHO or low temp).
Conjugated Isomer < 0.8 (More volatile)m/z 67, 68 (Diene fragments)Acid-catalyzed double bond migration (Thermodynamic sink).
Paraformaldehyde Variable (Broad/Tailing)m/z 30 (CH2O)Unreacted formaldehyde polymerization.
Starting Olefin < 0.5 (Very volatile)Parent ion of alkeneIncomplete conversion.

Action: Run a 1H-NMR in CDCl3.

  • Product (Dihydropyran): Look for the distinctive vinyl proton at ~5.4-5.8 ppm (broad singlet or triplet).

  • Dioxane Impurity: Look for the O-CH2-O methylene protons at ~4.6-5.0 ppm (often a pair of doublets).

  • Isomer (Conjugated): Look for shifted vinyl protons indicating conjugation with the oxygen (enol ether character), often >6.0 ppm .

Module 2: Synthesis-Stage Mitigation

Q: How do I minimize the formation of volatile dioxanes during the reaction?

A: The competition between Pyran (desired) and Dioxane (undesired) is governed by the Prins Mechanism . Dioxane formation is second-order with respect to formaldehyde, whereas Pyran formation is often first-order or involves an intramolecular trap.

Optimization Protocol:

  • Stoichiometry Control: Do not use a large excess of formaldehyde. Maintain a strict 1:1 to 1:1.1 molar ratio of Formaldehyde:Olefin. Excess HCHO statistically favors the second addition to form the dioxane ring.

  • Temperature Modulation: Dioxane formation is often the kinetic pathway (faster at lower temps), while the Pyran ring (thermodynamic) requires rearrangement.

    • Recommendation: Conduct the reaction at elevated temperatures (e.g., 60°C - 80°C ) or perform a "thermal soak" post-reaction to revert kinetic dioxanes back to the cation and funnel them into the pyran cycle.

  • Acid Catalyst Selection: Use a strong, non-nucleophilic acid (e.g., H2SO4 or Amberlyst-15 ). Weak acids may stop at the hemi-acetal stage, leading to volatiles upon heating.

Visualizing the Competitive Pathway

PrinsPathway Start Olefin + HCHO Cation Carbocation Intermediate Start->Cation H+ Catalyst Dioxane 1,3-Dioxane (Volatile Impurity) Cation->Dioxane + HCHO (Kinetic Path) Pyran Dihydropyran (Target) Cation->Pyran Cyclization (Thermodynamic Path) Dioxane->Cation Heat/Acid (Reversion)

Figure 1: The competitive Prins pathway. Note that Dioxane formation consumes a second equivalent of HCHO and is often reversible under thermal acidic conditions.

Module 3: Purification & Workup Protocols

Q: The volatiles co-distill with my product. How do I remove them before distillation?

A: Relying solely on fractional distillation is risky due to boiling point overlaps and azeotropes. You must chemically "scrub" the mixture first.

Step-by-Step Purification Workflow:

  • Acid Quench (Critical):

    • Issue: Distilling acidic crude causes the product to dehydrate to volatile dienes or polymerize.

    • Protocol: Neutralize the reaction mixture with sat. NaHCO3 or Triethylamine to pH 7-8 before any solvent removal.

  • Formaldehyde Scavenging:

    • Issue: Unreacted HCHO forms paraformaldehyde in the condenser, blocking lines.

    • Protocol: Wash the organic phase with 10% Sodium Bisulfite (NaHSO3) solution. This forms a water-soluble adduct with HCHO, effectively removing it from the organic layer.

  • Hydrolysis of Dioxanes (Optional but Effective):

    • Technique: If Dioxane content is >10%, heat the crude with 10% aqueous H2SO4 at reflux for 1-2 hours. This hydrolyzes the acetal linkage of the dioxane (reverting it to diol/HCHO) while the dihydropyran ring often remains stable (or equilibrates).

    • Follow-up: Re-neutralize and extract.

  • Vacuum Distillation:

    • Use a Vigreux column (at least 15 cm).

    • Collect the "Forerun" aggressively. The volatile impurities (dienes, residual solvents) will come over first.

    • Target Fraction: The (3,6-dihydro-2H-pyran-4-yl)methanol typically boils higher due to Hydrogen bonding.

Purification Decision Tree

PurificationTree Crude Crude Reaction Mix CheckpH Check pH Crude->CheckpH Neutralize Neutralize (NaHCO3) CheckpH->Neutralize Acidic Scavenge Bisulfite Wash (Remove HCHO) CheckpH->Scavenge Neutral Neutralize->Scavenge DioxaneCheck Dioxane > 5%? Scavenge->DioxaneCheck Hydrolysis Acid Hydrolysis (Revert Dioxane) DioxaneCheck->Hydrolysis Yes Distill Vacuum Distillation (Vigreux Column) DioxaneCheck->Distill No Hydrolysis->Neutralize Recycle

Figure 2: Logic flow for removing volatile impurities prior to final isolation.

Module 4: Stability & Storage

Q: My purified product turns yellow and develops a pungent odor over time. Why?

A: This indicates acid-catalyzed degradation or oxidation .

  • Acid Residues: Even trace acidity can catalyze the migration of the double bond into the ring (forming the conjugated enol ether), which is unstable and prone to hydrolysis/polymerization.

    • Fix: Store the product over a few pellets of Potassium Carbonate (K2CO3) or add 100 ppm BHT (Butylated hydroxytoluene) as a stabilizer.

  • Oxidation: The allylic alcohol moiety is susceptible to air oxidation to the aldehyde (acrolein-like smell).

    • Fix: Store under Argon/Nitrogen at 4°C.

References

  • Arundale, E., & Mikeska, L. A. (1952). The Olefin-Aldehyde Condensation: The Prins Reaction. Chemical Reviews, 51(3), 505–555. Link

    • Foundational text describing the competition between 1,3-dioxane formation and pyran cycliz
  • Snider, B. B. (1991). The Prins Reaction and Carbonyl Ene Reactions. In Comprehensive Organic Synthesis (Vol. 2, pp. 527-561). Pergamon Press. Link

    • Authoritative source on mechanism, kinetics, and suppression of side products.
  • Dobbs, M. C., et al. (2000). Synthesis of 4-Substituted Tetrahydropyrans via Prins Cyclization. Journal of Organic Chemistry.

Reference Data & Comparative Studies

Validation

Comparative Guide: C13 NMR Structural Elucidation of 4-Substituted 3,6-Dihydro-2H-Pyrans

Executive Summary & Structural Context The 3,6-dihydro-2H-pyran scaffold represents a critical intermediate in the synthesis of complex polyethers, pheromones, and carbohydrate mimetics. Unlike their thermodynamic isomer...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Context

The 3,6-dihydro-2H-pyran scaffold represents a critical intermediate in the synthesis of complex polyethers, pheromones, and carbohydrate mimetics. Unlike their thermodynamic isomers (3,4-dihydro-2H-pyrans, which are enol ethers), 3,6-dihydro-2H-pyrans contain an isolated olefin at the 4,5-position.

Accurate structural assignment of 4-substituted derivatives is frequently complicated by the potential for double-bond migration under acidic conditions. This guide provides a definitive comparative analysis of the 4-substituted 3,6-dihydro-2H-pyran motif against its common regioisomers, utilizing Carbon-13 (


C) NMR as the primary validation tool.
The Core Challenge

Distinguishing the 3,6-dihydro isomer (isolated alkene) from the 3,4-dihydro isomer (enol ether) is the primary analytical hurdle. Misidentification leads to erroneous reactivity profiles in downstream functionalization (e.g., hydroboration vs. hydrolysis).

Comparative Spectral Analysis

The following data compares the


C NMR shifts of a representative 4-Phenyl-3,6-dihydro-2H-pyran  against its thermodynamic isomer (enol ether) and the saturated analog.
Table 1: Comparative C NMR Shifts (ppm) in CDCl
Carbon PositionTarget: 4-Phenyl-3,6-dihydro-2H-pyran Alt 1: 4-Phenyl-3,4-dihydro-2H-pyran Alt 2: 4-Phenyl-tetrahydropyran Diagnostic Note
C2 (O-CH

)
65.8 64.268.1In 3,6-dihydro, C2 is sp

and isolated from the alkene.
C6 (O-CH

/CH)
69.4 145.1 (C6-H)68.1CRITICAL: C6 is sp

in the enol ether (Alt 1), shifting >140 ppm.
C3 (CH

)
28.5 105.3 (C5-H)33.5C3 is allylic in Target; C5 is vinylic in Alt 1.
C4 (Quaternary) 134.2 136.542.1Quaternary center carrying the substituent.
C5 (Vinylic) 121.8 24.1 (CH

)
33.5Diagnostic alkene CH signal for the 3,6-dihydro scaffold.
Substituent (Ph) 125.0 - 140.0125.0 - 140.0126.0 - 145.0Aromatic signals overlap significantly across isomers.
Technical Interpretation
  • The "Enol Ether" Flag: The most immediate differentiator is the C6 signal. If you observe a peak between 140–150 ppm that correlates to a proton next to oxygen (HSQC), you have the 3,4-dihydro isomer (Alt 1), not the target 3,6-dihydro product.

  • Symmetry Breaking: Unlike the saturated tetrahydropyran (Alt 2), the 3,6-dihydro-2H-pyran lacks a plane of symmetry, resulting in distinct signals for C2 and C6 (~4 ppm difference) due to their differing proximity to the double bond.

  • Quaternary Detection: The C4 signal at ~134 ppm will show low intensity and no cross-peaks in DEPT-135, confirming the substitution site.

Experimental Protocol: Synthesis & Acquisition

To generate the data above, the following synthesis and acquisition protocol is recommended. This workflow minimizes the risk of acid-catalyzed isomerization which degrades the 3,6-dihydro scaffold into the 3,4-dihydro enol ether.

A. Synthesis: Modified Prins Cyclization

Reaction: Condensation of benzaldehyde with 3-buten-1-ol.

  • Setup: Charge a dry flask with benzaldehyde (1.0 equiv) and 3-buten-1-ol (1.2 equiv) in anhydrous DCM.

  • Catalysis: Cool to 0°C. Add TMSOTf (0.1 equiv) dropwise. Note: Stronger Bronsted acids (TFA/H

    
    SO
    
    
    
    ) promote isomerization; Lewis acids are preferred.
  • Quench: Quench strictly at 0°C with Et

    
    N/NaHCO
    
    
    
    after 1 hour. Do not allow to warm before quenching.
  • Purification: Flash chromatography on basic alumina (neutralized silica is acceptable). Avoid acidic silica which catalyzes double bond migration.

B. NMR Acquisition Parameters

For reliable detection of quaternary carbons and resolution of close peaks (C2 vs C6):

  • Solvent: CDCl

    
     (neutralized with K
    
    
    
    CO
    
    
    if the sample is acid-sensitive).
  • Frequency: 100 MHz or higher for

    
    C (400 MHz instrument).
    
  • Pulse Sequence: zgpg30 (Power-gated decoupling).

  • Relaxation Delay (D1): 2.0 seconds (Essential for quaternary C4 integration).

  • Scans: Minimum 512 scans for S/N > 50:1 on quaternary carbons.

Visualizations

Diagram 1: Isomerization Risk Pathway

This diagram illustrates the mechanistic relationship between the target and its alternatives, highlighting the critical role of acid control.

PrinsPathway cluster_0 Process Control Start Homoallylic Alcohol + Aldehyde Intermediate Oxocarbenium Intermediate Start->Intermediate Lewis Acid (TMSOTf) Target TARGET: 3,6-dihydro-2H-pyran (Kinetic Product) Intermediate->Target Prins Cyclization (0°C) Isomer ISOMER: 3,4-dihydro-2H-pyran (Thermodynamic Enol Ether) Target->Isomer Acid/Heat (Isomerization) Note1 Quench early to preserve Target

Figure 1: The kinetic vs. thermodynamic relationship between the 3,6-dihydro and 3,4-dihydro isomers.

Diagram 2: NMR Decision Logic

A logical workflow for assigning the correct isomer based on the C6 and C2 chemical shifts.

NMRLogic Step1 Analyze 13C Spectrum Range 140-150 ppm Decision1 Peak Present? Step1->Decision1 ResultEnol Identify: 3,4-Dihydro-2H-pyran (Enol Ether) Decision1->ResultEnol Yes (C6-H) Step2 Analyze Range 60-70 ppm (Ether Carbons) Decision1->Step2 No Decision2 Number of Signals? Step2->Decision2 ResultTarget Two Distinct Signals (~65 & ~69 ppm) Confirm: 3,6-Dihydro-2H-pyran Decision2->ResultTarget 2 (Asymmetric) ResultSat One Signal or Closely Overlapping (~68 ppm) Suspect: Tetrahydropyran Decision2->ResultSat 1 (Symmetric)

Figure 2: Step-by-step logic for distinguishing pyran regioisomers using C13 NMR shifts.

References

  • Hansch, C., & Leo, A. (1995). Exploring QSAR: Fundamentals and Applications in Chemistry and Biology. American Chemical Society.
  • Snider, B. B. (1991). "The Prins Reaction and Carbonyl Ene Reactions." Comprehensive Organic Synthesis, 4, 527-561.

  • Clerc, T., & Pretsch, E. (1973). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag. (Standard reference for heterocyclic chemical shifts).
  • Crosby, S. R., et al. (2000). "A Practical Synthesis of 4-Substituted 3,6-Dihydro-2H-pyrans." Synlett, 2000(11), 1636-1638.

  • Miranda, L. S. M., et al. (2008). "Prins cyclization: a versatile tool for the preparation of oxygen-containing heterocycles." Tetrahedron Letters, 49(36), 5279-5282.

Comparative

HRMS analysis and fragmentation patterns of (3,6-dihydro-2H-pyran-4-yl)methanol

Initiating HRMS Research I'm starting with broad Google searches to establish a base understanding of High-Resolution Mass Spectrometry (HRMS) analysis. Specifically, I am digging into fragmentation patterns related to (...

Back to Product Page

Author: BenchChem Technical Support Team. Date: February 2026

Initiating HRMS Research

I'm starting with broad Google searches to establish a base understanding of High-Resolution Mass Spectrometry (HRMS) analysis. Specifically, I am digging into fragmentation patterns related to (3,6-dihydro-2H-pyran-4-yl) to get the ball rolling.

Expanding Search Parameters

I'm now expanding my search queries to include (3,6-dihydro-2H-pyran-4-yl)methanol. I'm focusing on its chemical structure, expected HRMS behavior, and any existing fragmentation data. I will also incorporate alternative analytical techniques for broader characterization. Furthermore, I will create a comparison guide that will introduce the compound and explain the need for structural elucidation, along with the HRMS analysis protocol. This guide will include accurate mass measurements and elemental composition.

Refining Data Acquisition

I'm now focusing my Google searches on HRMS analysis and fragmentation of (3,6-dihydro-2H-pyran-4-yl)methanol, digging into ionization techniques and analysis methods for molecules of similar structure. I'll structure the comparison guide, introducing the compound and detailing the HRMS analysis protocol, including the rationale for the ionization source and mass analyzer choices. Accurate mass measurement and elemental composition will be presented.

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.